
N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as HOCPCA, is a compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of oxalamide derivatives and has shown promising results in various scientific studies.
作用机制
N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exerts its therapeutic effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to play a crucial role in the development of neurodegenerative diseases. It also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to play a role in the development of neurodegenerative diseases. It also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect the cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in lab experiments is its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to play a crucial role in the development of neurodegenerative diseases. However, one of the limitations of using N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One of the potential directions is to study its potential therapeutic applications in other diseases, such as cancer and diabetes. Another direction is to develop more efficient synthesis methods to increase its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in different diseases.
合成方法
The synthesis method of N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves the reaction of 4-hydroxychroman-4-carboxylic acid with N-(3-aminophenyl)pyrrolidine-2,5-dione in the presence of a coupling agent. The resulting compound is then subjected to further reactions to obtain N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in its pure form.
科学研究应用
N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been extensively studied for its potential therapeutic applications in various scientific fields. It has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c26-19-9-4-11-25(19)16-6-3-5-15(13-16)24-21(28)20(27)23-14-22(29)10-12-30-18-8-2-1-7-17(18)22/h1-3,5-8,13,29H,4,9-12,14H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBQXMNHAXDAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCOC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-hydroxychroman-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

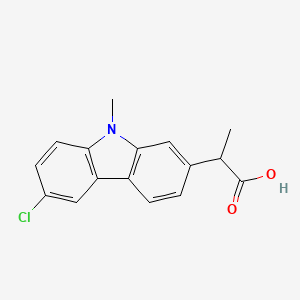
![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2959703.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2959704.png)
![Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2959706.png)
![Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2959707.png)

![Ethyl 2-{[(4-cyclohexylpiperazin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B2959711.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2959712.png)
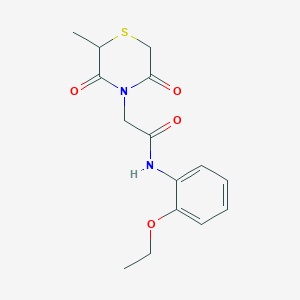
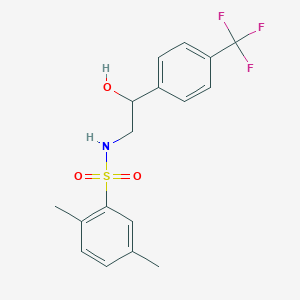
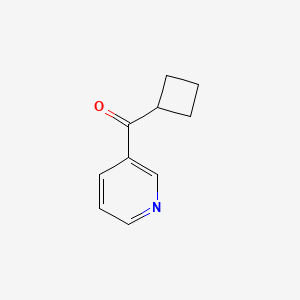
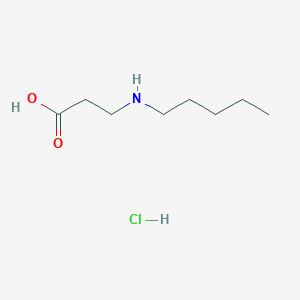
![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)
